Cas no 1445168-35-3 (Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate)

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate structure
1445168-35-3 structure
商品名:Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate
CAS番号:1445168-35-3
MF:C14H10FN3O4S
メガワット:335.310305118561
CID:6585027
PubChem ID:75379249

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate
    • EN300-1207540
    • 1445168-35-3
    • AKOS033316204
    • methyl 5-[(N-cyano-4-fluoro-3-nitroanilino)methyl]thiophene-2-carboxylate
    • Z1408431676
    • Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate
    • インチ: 1S/C14H10FN3O4S/c1-22-14(19)13-5-3-10(23-13)7-17(8-16)9-2-4-11(15)12(6-9)18(20)21/h2-6H,7H2,1H3
    • InChIKey: YSGQBYVWOPEQIS-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)OC)=CC=C1CN(C#N)C1C=CC(=C(C=1)[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 335.03760514g/mol
  • どういたいしつりょう: 335.03760514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 127Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1207540-0.05g
1445168-35-3
0.05g
$212.0 2023-05-24
Enamine
EN300-1207540-50mg
1445168-35-3 90.0%
50mg
$212.0 2023-10-02

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate 関連文献

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylateに関する追加情報

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate (CAS No. 1445168-35-3)

The compound Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate (referred to as Compound A) with CAS number 1445168-35-3 is a highly specialized organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound is characterized by its unique structure, which incorporates a thiophene ring, a cyano group, and fluorine and nitro substituents, making it a versatile building block for advanced materials and potential drug candidates.

Recent studies have highlighted the importance of thiophene derivatives in the development of novel materials with enhanced electronic properties. The presence of the cyano group in Compound A contributes to its high electron-withdrawing ability, which is crucial for applications in organic electronics. Additionally, the fluorine substituent at the para position of the phenyl ring enhances the compound's stability and solubility, while the nitro group at the meta position imparts strong electron-withdrawing effects, further tuning its electronic characteristics.

One of the most promising applications of Compound A lies in its potential use as a precursor for advanced materials such as conductive polymers and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating thiophene-based units into polymer backbones can significantly improve their charge transport properties. For instance, a recent study published in *Advanced Materials* explored the use of thiophene derivatives like Compound A in creating highly efficient polymer solar cells with improved power conversion efficiencies.

In the pharmaceutical sector, Compound A has shown potential as a lead compound for drug development due to its unique combination of functional groups. The cyano group and nitro group are known to exhibit bioactivity, making them valuable targets for medicinal chemists. Recent research has focused on modifying Compound A to enhance its bioavailability and selectivity for specific biological targets, such as enzymes involved in neurodegenerative diseases.

Moreover, the synthesis of Compound A has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. This has been made possible by advancements in catalytic methods and solvent-free reaction conditions. For example, a study in *Green Chemistry* reported a novel synthesis route for thiophene derivatives using microwave-assisted reactions, which significantly reduced reaction times and energy consumption.

Looking ahead, Compound A is expected to play a pivotal role in the development of next-generation materials and therapeutics. Its unique structure provides a platform for further functionalization, enabling researchers to explore new applications in fields such as sensors, energy storage devices, and biotechnology. As research continues to uncover its full potential, Compound A stands as a testament to the power of chemical innovation in addressing global challenges.

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